molecular formula C10H10F3N3O B2646840 2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018128-06-7

2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2646840
CAS No.: 1018128-06-7
M. Wt: 245.205
InChI Key: YLBHCCPZRYXJDO-UHFFFAOYSA-N
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Description

2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one ( 1018128-06-7) is a high-value chemical scaffold with a molecular formula of C10H10F3N3O and a molecular weight of 245.20 g/mol . This compound belongs to the pyrazolopyridine family, a group of heterocyclic structures that are of significant interest in medicinal chemistry due to their close structural similitude to purine bases like adenine and guanine . This resemblance makes them privileged scaffolds for designing kinase inhibitors . Pyrazolo[3,4-b]pyridines are extensively investigated as core structures in the development of potent tyrosine kinase inhibitors (TKI) . Recent research highlights the application of pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of Tropomyosin Receptor Kinases (TRKs), which are validated targets in oncology due to their role in cell proliferation and survival . For instance, such derivatives have demonstrated low nanomolar IC50 values against TRKA kinase, showing promising antiproliferative activity in cancer cell lines . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and binding affinity. This compound is intended for research applications only and must not be used for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-propyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O/c1-2-3-16-5-6-7(10(11,12)13)4-8(17)14-9(6)15-16/h4-5H,2-3H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBHCCPZRYXJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=CC(=O)NC2=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by the introduction of the trifluoromethyl and propyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a pyridine ring can undergo cyclization with a hydrazine derivative to form the pyrazolo[3,4-b]pyridine core. Subsequent functionalization steps introduce the trifluoromethyl and propyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as catalytic reactions, continuous flow synthesis, and automated processes to scale up production efficiently. The use of high-throughput screening and process optimization can further enhance the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives, including 2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, in the development of anticancer agents. Research indicates that these compounds exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

A study investigated a series of tetrasubstituted pyrazolo[4,3-c]pyridines for their anticancer properties. The compounds were evaluated against K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer) cell lines. Notably, certain derivatives demonstrated low micromolar GI50 values, indicating potent antiproliferative activity. The mechanism involved the induction of apoptosis and disruption of cell cycle progression, suggesting that similar derivatives could be effective in targeting cancer cells .

Antimalarial Properties

Another significant application of this compound is in the treatment of malaria. Pyrazolo[3,4-b]pyridine derivatives have been identified as potential inhibitors of Plasmodium spp., the causative agents of malaria.

Case Study: Inhibition of Plasmodium Growth

The effectiveness of pyrazolo[3,4-b]pyridine compounds was demonstrated in a study focused on their ability to inhibit the growth of Plasmodium species. The findings suggest that these compounds could serve as a foundation for developing new antimalarial therapies . The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the pyrazolo[3,4-b]pyridine framework could enhance potency and selectivity against malaria parasites.

Table 1: Synthesis Conditions for Pyrazolo[3,4-b]pyridines

CatalystYield (%)Reaction Conditions
FeCl₃89Ethanol solvent
IodineN/ANot effective
Acetic AcidN/ANot effective
Microwave IrradiationVariesOptimized for specific derivatives

Mechanism of Action

The mechanism of action of 2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pyrazolo[3,4-b]pyridine core can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one with structurally analogous derivatives, focusing on substituents, synthesis, and physicochemical properties.

Compound Name Substituents (Position) Molecular Formula Molecular Weight Synthesis Method Key Properties/Applications References
This compound 2-propyl, 4-CF₃ C₁₀H₁₂F₃N₃O 271.22 (calc.) MCR in PEG-400/water (90°C, 15 min) High lipophilicity, potential bioactivity
3-(4-Chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one 3-(4-ClPh), 4-methyl, 1-phenyl C₁₉H₁₅ClN₃O 336.80 Reflux with ethylacetoacetate (28 h) Antimicrobial screening candidate
2-Isopropyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one 2-isopropyl, 3,4-dimethyl C₁₁H₁₅N₃O 217.26 Alkylation in DMF/K₂CO₃ (15–24 h) Intermediate for drug discovery
2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one 2-benzyl, 4-CHF₂ C₁₄H₁₁F₂N₃O 275.25 Not specified High-value fluorinated building block
2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one 2-isopropyl, 4-CF₃ C₁₀H₁₂F₃N₃O 271.22 (calc.) Not specified Structural isomer of target compound

Key Comparisons:

Substituent Effects on Bioactivity

  • The trifluoromethyl group in the target compound confers greater electron-withdrawing character and metabolic stability compared to methyl or chloro substituents (e.g., 3-(4-chlorophenyl)-4-methyl derivative) . Fluorinated analogs often exhibit enhanced membrane permeability and target binding .
  • The propyl group at position 2 provides a linear alkyl chain, reducing steric hindrance compared to branched isopropyl analogs (e.g., 2-isopropyl-3,4-dimethyl derivative) . This may improve solubility and interaction with hydrophobic binding pockets.

Synthetic Efficiency

  • The target compound’s synthesis in PEG-400/water is faster (15 minutes) and greener than traditional reflux methods (e.g., 28 hours for 3-(4-chlorophenyl)-4-methyl derivative) . PEG-400 acts as a recyclable solvent, enhancing sustainability .

The isopropyl-CF₃ analog (C₁₀H₁₂F₃N₃O) is a structural isomer of the target compound, differing only in alkyl chain branching. Isopropyl groups may increase steric bulk, affecting binding kinetics .

Applications

  • Chlorophenyl- and methyl-substituted derivatives are prioritized for antimicrobial studies, while fluorinated variants (e.g., CHF₂, CF₃) are explored for their pharmacokinetic advantages .

Research Findings and Implications

  • Antimicrobial Potential: Pyrazolo[3,4-b]pyridin-6(7H)-ones with electron-withdrawing groups (e.g., -CF₃, -Cl) show enhanced activity against E. coli and S. aureus compared to non-halogenated analogs .
  • Synthetic Advancements : PEG-400-mediated MCRs offer scalable, eco-friendly routes to diverse pyrazolo[3,4-b]pyridin-6(7H)-one libraries .
  • Structure-Activity Relationships (SAR) : Linear alkyl chains (propyl) at position 2 improve solubility, while CF₃ at position 4 optimizes metabolic stability and target affinity .

Biological Activity

2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and anti-inflammatory treatments. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H12F3N3O
  • CAS Number : 1018127-59-7
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an anticancer agent and an enzyme inhibitor.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
This compoundMCF73.79
This compoundNCI-H46012.50
This compoundSF-26842.30

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. Specifically, it may target Aurora-A kinase and other cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Research Findings

Numerous studies have explored the biological implications of pyrazolo[3,4-b]pyridine derivatives:

  • Inhibition of Enzymes : Research indicates that compounds in this class can act as inhibitors of phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways associated with inflammation and cancer progression .
  • Anti-inflammatory Properties : The compound has shown promise in treating inflammatory diseases, with potential applications in conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .
  • Cytotoxicity Studies : In vitro studies have demonstrated varying degrees of cytotoxicity against multiple cancer cell lines, suggesting that structural modifications can enhance or reduce biological activity .

Case Studies

A selection of case studies illustrates the effectiveness of pyrazolo[3,4-b]pyridine derivatives:

  • Study on MCF7 Cells : A recent study evaluated the cytotoxicity of several derivatives against MCF7 breast cancer cells, revealing that modifications to the trifluoromethyl group significantly influenced potency .
  • Aurora-A Kinase Inhibition : Another investigation focused on the inhibitory effects on Aurora-A kinase, showing that certain derivatives led to substantial growth inhibition in NCI-H460 cells with IC50 values below 0.20 µM .

Q & A

Basic: What are the most efficient synthetic routes for 2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one?

Answer:
The compound can be synthesized via multicomponent reactions (MCRs) using diverse catalysts and solvents:

  • PEG-400-mediated synthesis : A three-component reaction of aldehydes, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine in aqueous PEG-400 at 90°C yields pyrazolo[3,4-b]pyridin-6(7H)-one derivatives in 15 minutes with high efficiency and recyclability of the solvent .
  • Molecular iodine catalysis : A one-pot MCR of aldehydes, 4-hydroxycoumarin, and 3-aminopyrazoles using iodine (10 mol%) in ethanol under reflux achieves good yields (75–85%) without column chromatography .
  • Toluene/TFA system : Condensation of ethyl 2-benzoyl-3,3-bis(methylthio)acrylate with substituted pyrazol-5-amines in toluene with trifluoroacetic acid (TFA) as a catalyst produces derivatives with specific substituents, confirmed by 1^1H/13^13C NMR .

Basic: How is the compound’s purity and structural integrity validated in academic research?

Answer:
Standard analytical techniques include:

  • Chromatography : Thin-layer chromatography (TLC) to monitor reactions and confirm purity.
  • Spectroscopy :
    • 1^1H/13^13C NMR to assign proton and carbon environments (e.g., trifluoromethyl groups show distinct 19^19F NMR shifts) .
    • IR spectroscopy to identify functional groups like carbonyl (C=O) at ~1700 cm1^{-1} .
  • Purity data : Commercial batches report ≥95% purity via HPLC, with CAS No. 1018046-81-5 .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Answer:
Key factors include:

  • Catalyst selection : PEG-400 enhances reaction rates in water, while Fe+3^{+3}@K10 montmorillonite under "on water" conditions improves atom economy and reduces waste .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, whereas toluene/TFA facilitates cyclization via acid catalysis .
  • Temperature control : Reflux (e.g., 90°C in PEG-400) accelerates ring closure, while room-temperature stirring minimizes side reactions in iodine-catalyzed MCRs .

Advanced: What computational methods are used to predict biological interactions of this compound?

Answer:

  • Molecular docking : Studies on pyrazolo[3,4-b]pyridin-6(7H)-one derivatives utilize AutoDock Vina to assess binding affinities for targets like kinases or DNA topoisomerases .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • ADME prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., LogP, bioavailability) to prioritize derivatives for biological testing .

Advanced: How should researchers address contradictory data in synthesis yields across different methods?

Answer:
Contradictions often arise from:

  • Substituent effects : Bulky groups (e.g., 4-chlorophenyl) may sterically hinder cyclization, reducing yields compared to smaller substituents .
  • Catalyst efficiency : PEG-400 achieves >80% yields in 15 minutes, whereas Fe+3^{+3}@K10 requires longer reaction times (2–4 hours) but offers recyclability .
  • Resolution : Use design of experiments (DoE) to systematically vary parameters (catalyst loading, solvent ratio) and identify optimal conditions .

Advanced: What structural modifications enhance the compound’s biological activity?

Answer:

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
  • Sulfur-containing substituents : Derivatives with methylthio or sulfonyl groups show increased antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .
  • Hybrid scaffolds : Coupling with coumarin or triazole moieties (via MCRs) broadens activity spectra, e.g., anticancer IC50_{50} values of 1.2–5.8 µM .

Basic: What in vitro assays are commonly used to evaluate biological activity?

Answer:

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to measure proliferation inhibition .
  • Apoptosis studies : Flow cytometry (Annexin V/PI staining) to quantify cell death mechanisms .

Advanced: How can derivatives be rationally designed for specific molecular targets?

Answer:

  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., propyl vs. ethyl groups) and correlate with bioactivity data .
  • Molecular hybridization : Fuse pyrazolo[3,4-b]pyridin-6(7H)-one with pharmacophores like coumarin (anticoagulant) or triazole (antifungal) to target multiple pathways .
  • Fragment-based design : Use X-ray crystallography or cryo-EM structures of target proteins (e.g., p38 MAP kinase) to guide substituent placement .

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